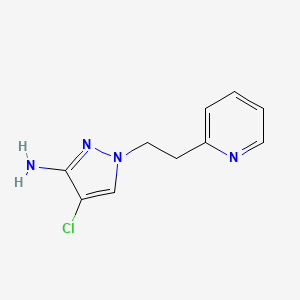
2-Bromo-4-(2-bromoethyl)-1-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(2-bromoethyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with an ethyl group substituted with bromine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(2-bromoethyl)-1-fluorobenzene typically involves the bromination of 4-(2-bromoethyl)-1-fluorobenzene. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-(2-bromoethyl)-1-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiourea can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed:
Substitution Reactions: Products include 2-hydroxy-4-(2-bromoethyl)-1-fluorobenzene, 2-amino-4-(2-bromoethyl)-1-fluorobenzene, and 2-thio-4-(2-bromoethyl)-1-fluorobenzene.
Oxidation Reactions: Products include 2-bromo-4-(2-bromoacetyl)-1-fluorobenzene and 2-bromo-4-(2-bromocarboxy)-1-fluorobenzene.
Reduction Reactions: Products include 4-(2-bromoethyl)-1-fluorobenzene and 4-ethyl-1-fluorobenzene.
Applications De Recherche Scientifique
2-Bromo-4-(2-bromoethyl)-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(2-bromoethyl)-1-fluorobenzene involves its interaction with various molecular targets, including enzymes and receptors. The presence of halogen atoms enhances its ability to form strong interactions with these targets, leading to inhibition or activation of specific pathways. The ethyl group provides additional flexibility, allowing the compound to fit into binding sites with high specificity.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-(2-chloroethyl)-1-fluorobenzene
- 2-Bromo-4-(2-iodoethyl)-1-fluorobenzene
- 2-Chloro-4-(2-bromoethyl)-1-fluorobenzene
Comparison:
- 2-Bromo-4-(2-chloroethyl)-1-fluorobenzene: Similar in structure but with a chlorine atom instead of a second bromine. This compound may have different reactivity and binding properties due to the presence of chlorine.
- 2-Bromo-4-(2-iodoethyl)-1-fluorobenzene: Contains an iodine atom, which is larger and more polarizable than bromine, potentially leading to stronger interactions with molecular targets.
- 2-Chloro-4-(2-bromoethyl)-1-fluorobenzene: Similar to 2-Bromo-4-(2-bromoethyl)-1-fluorobenzene but with a chlorine atom. The presence of chlorine can affect the compound’s reactivity and stability.
Propriétés
Formule moléculaire |
C8H7Br2F |
|---|---|
Poids moléculaire |
281.95 g/mol |
Nom IUPAC |
2-bromo-4-(2-bromoethyl)-1-fluorobenzene |
InChI |
InChI=1S/C8H7Br2F/c9-4-3-6-1-2-8(11)7(10)5-6/h1-2,5H,3-4H2 |
Clé InChI |
YKNXTWVEYLNQPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCBr)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid](/img/structure/B13625418.png)

![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-chloro-1h-pyrazol-3-amine](/img/structure/B13625427.png)

![tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl}carbamate](/img/structure/B13625458.png)






![Methyl5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate](/img/structure/B13625485.png)

